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Compound of Interest

Compound Name: 4-Hydroxybenzylamine

Cat. No.: B1666329

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key signaling molecule, 4-
Hydroxybenzylamine, with its common synthetic precursors, 4-hydroxybenzaldehyde and 4-
hydroxybenzonitrile. The objective is to furnish researchers with the necessary data and
protocols to distinguish and characterize these compounds effectively during synthesis and
analysis. All quantitative data is summarized for ease of comparison, and detailed experimental
methodologies are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of 4-Hydroxybenzylamine and
its precursors. This data is essential for monitoring reaction progress and confirming the
identity and purity of the final product.

Table 1: *H NMR Spectroscopic Data (DMSO-de)
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Compound

Chemical Shift (ppm) and
Multiplicity

Assignment

4-Hydroxybenzylamine

~9.5 (s, 1H), ~7.1 (d, 2H), ~6.7
(d, 2H), ~3.6 (s, 2H), ~2.0 (br
s, 2H)

OH, Ar-H, Ar-H, CHz, NH2

4-Hydroxybenzaldehyde

~10.2 (s, 1H), 9.79 (s, 1H),
7.76 (d, 2H), 6.93 (d, 2H)

OH, CHO, Ar-H, Ar-H[1]

~10.5 (s, 1H), ~7.6 (d, 2H),

4-Hydroxybenzonitrile OH, Ar-H, Ar-H
~6.9 (d, 2H)
Table 2: 13C NMR Spectroscopic Data (DMSO-ds)
Compound Chemical Shift (ppm) Assignment

4-Hydroxybenzylamine

~156, ~130, ~128, ~115, ~45

Ar-C-O, Ar-C-C, Ar-C-H, Ar-C-
H, CHz

4-Hydroxybenzaldehyde

191.4, 163.8, 132.6, 128.9,
116.3

C=0, Ar-C-0O, Ar-C-C, Ar-C-H,
Ar-C-H[1]

4-Hydroxybenzonitrile

~160, ~134, ~119, ~116, ~108

Ar-C-0O, Ar-C-H, C=N, Ar-C-H,
Ar-C-C

Table 3: Key IR Absorption Frequencies (cm~1)
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Compound O-H Stretch N-H Stretch C=0 Stretch C=N Stretch

4 3300-3500 (two

3200-3600 bands for

Hydroxybenzyla . . - -
i (broad) primary amine)
mine
(2]

4-

3200-3600 1680-1700
Hydroxybenzalde - -

(broad)[3] (strong)[3]
hyde
4-

_ 3200-3600 ~2220-2260
Hydroxybenzonit - - ]
| (broad) (sharp, medium)

rile

Table 4. Mass Spectrometry Data (Electron lonization)

Compound Molecular lon (M*) m/z Key Fragment lons m/z
4-Hydroxybenzylamine 123 106, 77
4-Hydroxybenzaldehyde 122 121, 93, 65
4-Hydroxybenzonitrile 119 91, 64

Synthetic Pathways and Experimental Protocols

The synthesis of 4-Hydroxybenzylamine typically proceeds via the reduction of either 4-
hydroxybenzaldehyde or 4-hydroxybenzonitrile. The choice of precursor can depend on
availability, cost, and desired reaction conditions.
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Precursors

Reductive Amination Product
4-Hydroxybenzaldehyde (€.9.. Hz: Raney Ni: NH:)
Reduction 4-Hydroxybenzylamine
o (e.g., LiAlH4 or Hz, Catalyst)
4-Hydroxybenzonitrile

Sample Preparation

Crude Product Purified Product Precursor Standard

FTIR Analysis Mass Spectrometry

Compare Spectra

Check for key functional
group changes and purity

Confirm Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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